![molecular formula C22H23Cl2N3O2S2 B2726084 methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate CAS No. 344274-21-1](/img/structure/B2726084.png)

methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

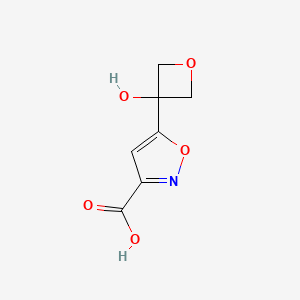

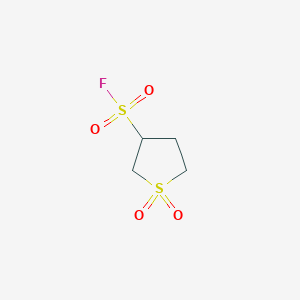

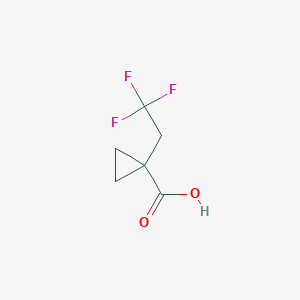

The compound “methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecule also includes a benzenecarboxylate group and a dichlorobenzyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, the dichlorobenzyl group, and the benzenecarboxylate group contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as boiling point, melting point, and density are not available in the current resources .科学的研究の応用

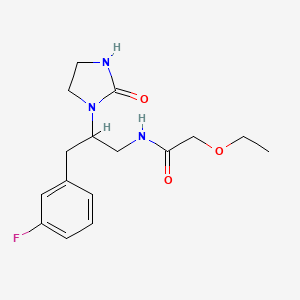

Photodegradation Studies

Photochemical Decomposition of Analogous Compounds : Research on sulfamethoxazole, a compound with a somewhat similar sulfanyl group, shows it's extremely photolabile in acidic aqueous solution, leading to various photoproducts through photoisomerization. This indicates that chemicals with sulfanyl groups can undergo significant transformations under specific conditions, which is crucial for understanding environmental degradation pathways and designing photostable drugs or chemicals (Wei Zhou & D. Moore, 1994).

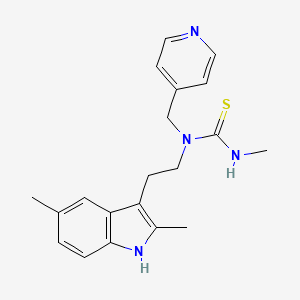

Antiproliferative and Antilipolytic Activities

Synthesis and Biological Activities of Triazole Derivatives : A study synthesizing a series of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives explored these compounds' antiproliferative and antilipolytic activities. These activities were tested against obesity-related colorectal cells and pancreatic lipase, indicating the potential of triazole and sulfanyl-containing compounds in developing treatments for obesity and cancer (M. Shkoor et al., 2021).

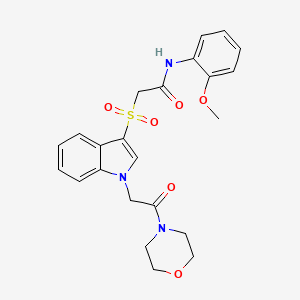

Molecular Engineering

Construction of Metal–Organic Systems : Research on the construction of copper metal–organic complexes using flexible dicarboxylate ligands, including those with sulfanyl groups, demonstrates the compound's utility in molecular engineering. These complexes' diverse structures, from molecular chairs to two-dimensional layer structures, show the potential for creating novel materials with specific functions, such as catalysis, drug delivery, or materials science applications (Fangna Dai et al., 2009).

Drug Design and Molecular Docking

Potential 11β-HSD1 Inhibitors : A study on a triazole with a chlorobenzylsulfanyl group highlighted its potential as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor. Structural analysis, including Hirshfeld surface analysis and DFT studies, provided insights into its binding interactions, indicating the significance of these chemical groups in drug design and development (L. H. Al-Wahaibi et al., 2019).

Catalysis

Efficient Catalyst for Synthesis : Studies have utilized sulfuric acid derivatives as catalysts for synthesizing various organic compounds, demonstrating the role of sulfur-containing compounds in facilitating chemical reactions. This research highlights the potential applications of similar compounds in catalysis, significantly impacting synthetic chemistry and pharmaceutical manufacturing (Z. Karimi-Jaberi et al., 2012; S. Tayebi et al., 2011).

Safety and Hazards

特性

IUPAC Name |

methyl 4-[[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3O2S2/c1-14(2)27-20(13-30-12-17-8-9-18(23)10-19(17)24)25-26-22(27)31-11-15-4-6-16(7-5-15)21(28)29-3/h4-10,14H,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAJZTHDOCSOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)CSCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2726007.png)

![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2726009.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide](/img/structure/B2726016.png)

![2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2726023.png)

![[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2726024.png)